4-(Tert-butyl)phenyl 3-methoxybenzoate
Overview
Description
4-(Tert-butyl)phenyl 3-methoxybenzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of a tert-butyl group attached to the phenyl ring and a methoxy group attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)phenyl 3-methoxybenzoate typically involves the esterification of 4-(tert-butyl)phenol with 3-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)phenyl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: 4-(Tert-butyl)phenyl 3-methoxybenzoic acid.
Reduction: 4-(Tert-butyl)phenyl 3-methoxybenzyl alcohol.
Substitution: 4-(Tert-butyl)phenyl 3-bromo- or 3-nitrobenzoate.
Scientific Research Applications
4-(Tert-butyl)phenyl 3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)phenyl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the methoxy group to donate electrons and neutralize free radicals. The ester group can undergo hydrolysis to release the active phenol and benzoic acid derivatives, which can interact with cellular components and modulate biological processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-hydroxy-3-methoxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
4-tert-Butylphenyl 4-methoxybenzoate: Similar structure but with the methoxy group on the para position of the benzoate ring.
4-tert-Butylbenzoyl chloride: Similar structure but with a chloride group instead of the ester group.
Uniqueness
4-(Tert-butyl)phenyl 3-methoxybenzoate is unique due to the specific positioning of the tert-butyl and methoxy groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
(4-tert-butylphenyl) 3-methoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)14-8-10-15(11-9-14)21-17(19)13-6-5-7-16(12-13)20-4/h5-12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPMIOMCAUGVCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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